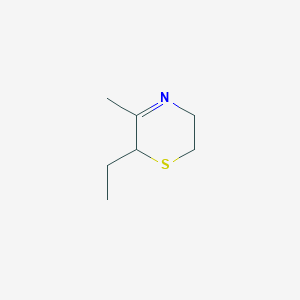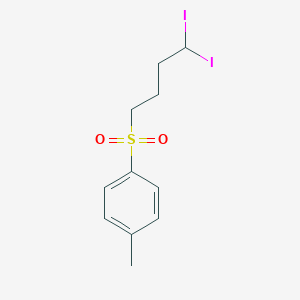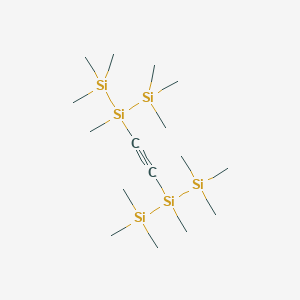
2,2'-(Ethyne-1,2-diyl)bis(heptamethyltrisilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) is a unique organosilicon compound characterized by its ethyne-1,2-diyl linkage between two heptamethyltrisilane groups
Vorbereitungsmethoden
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) typically involves the coupling of heptamethyltrisilane derivatives with an ethyne-1,2-diyl linker. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized silicon compounds.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its silicon-hydrogen bonds.
Substitution: The compound can participate in substitution reactions where one or more of its silicon atoms are replaced by other atoms or groups, often using reagents like halogens or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) has several scientific research applications:
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Industry: It is used in the production of specialty chemicals and as an additive in the manufacturing of high-performance materials.
Wirkmechanismus
The mechanism by which 2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) exerts its effects involves its interaction with molecular targets through its silicon atoms. These interactions can influence various pathways, including catalytic cycles and material formation processes. The ethyne-1,2-diyl linkage provides rigidity and stability, enhancing the compound’s performance in various applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) stands out due to its unique ethyne-1,2-diyl linkage and heptamethyltrisilane groups. Similar compounds include:
2,2’-(Ethyne-1,2-diyl)bis(6,6-dimethylbicyclo[3.1.1]heptan-2-ol): This compound has a similar ethyne-1,2-diyl linkage but different substituents, leading to distinct properties and applications.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Another compound with a similar linkage but different functional groups, used in high-energy-density materials.
Eigenschaften
CAS-Nummer |
825626-80-0 |
|---|---|
Molekularformel |
C16H42Si6 |
Molekulargewicht |
403.0 g/mol |
IUPAC-Name |
trimethyl-[methyl-[2-[methyl-bis(trimethylsilyl)silyl]ethynyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C16H42Si6/c1-17(2,3)21(13,18(4,5)6)15-16-22(14,19(7,8)9)20(10,11)12/h1-14H3 |
InChI-Schlüssel |
PRZBJOHTELFCJO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C#C[Si](C)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)


![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)


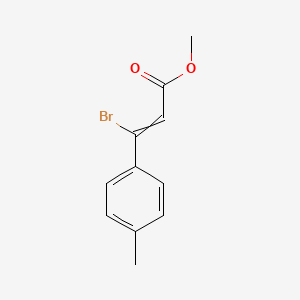
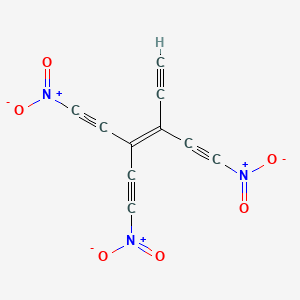
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
